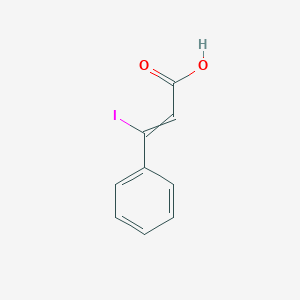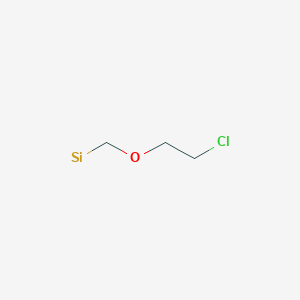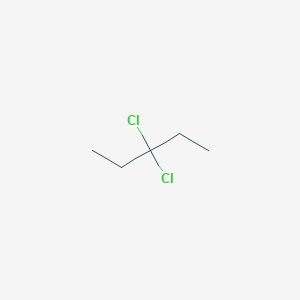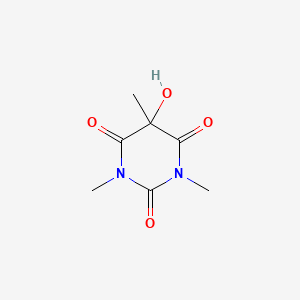
2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-hydroxy-1,3,5-trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-hydroxy-1,3,5-trimethyl- is a derivative of pyrimidinetrione, a class of compounds known for their diverse applications in medicinal chemistry and material science. This compound features a pyrimidine ring with three keto groups and a hydroxyl group, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-hydroxy-1,3,5-trimethyl- typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as urea and malonic acid derivatives.
Cyclization Reaction: The starting materials undergo a cyclization reaction under acidic or basic conditions to form the pyrimidine ring.
Methylation: The methyl groups at the 1, 3, and 5 positions are introduced through methylation reactions using methyl iodide or dimethyl sulfate.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-hydroxy-1,3,5-trimethyl- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The keto groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride.
Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines and thiols.
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Functionalized pyrimidinetrione derivatives.
Aplicaciones Científicas De Investigación
2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-hydroxy-1,3,5-trimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-hydroxy-1,3,5-trimethyl- involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and nucleic acids.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, and interference with DNA/RNA synthesis.
Comparación Con Compuestos Similares
Similar Compounds
Barbituric Acid: A well-known pyrimidinetrione derivative with sedative and hypnotic properties.
Thiobarbituric Acid: Similar structure with a sulfur atom replacing one of the oxygen atoms, used in various chemical assays.
Alloxan: Another pyrimidinetrione derivative known for its use in diabetes research.
Uniqueness
2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-hydroxy-1,3,5-trimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other pyrimidinetrione derivatives.
Propiedades
Número CAS |
23450-35-3 |
|---|---|
Fórmula molecular |
C7H10N2O4 |
Peso molecular |
186.17 g/mol |
Nombre IUPAC |
5-hydroxy-1,3,5-trimethyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C7H10N2O4/c1-7(13)4(10)8(2)6(12)9(3)5(7)11/h13H,1-3H3 |
Clave InChI |
AHURIJUSYNNJFQ-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(=O)N(C(=O)N(C1=O)C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


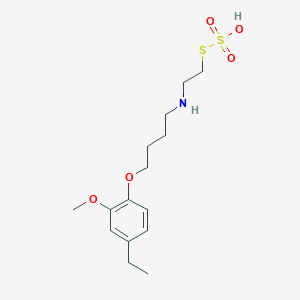
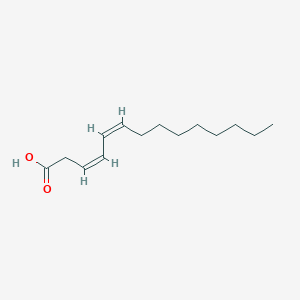
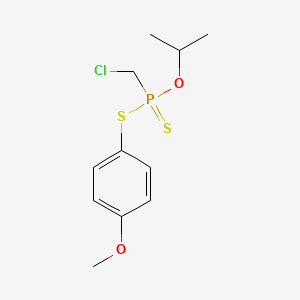

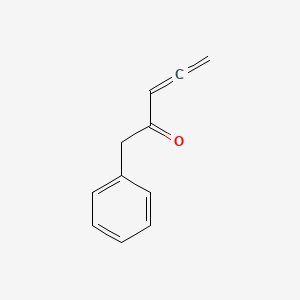
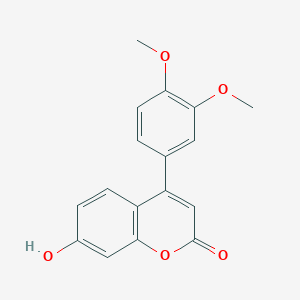
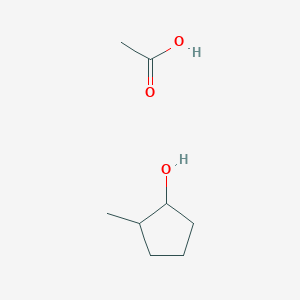
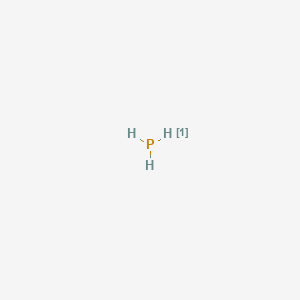
![Benzeneacetonitrile, 4-[bis(2-hydroxyethyl)amino]-alpha,alpha-bis[4-[bis(2-hydroxyethyl)amino]phenyl]-](/img/structure/B14706273.png)
![Ethyl 6-amino-4-[p-chloroanilino]-5-nitro-2-pyridincarbamate](/img/structure/B14706278.png)
